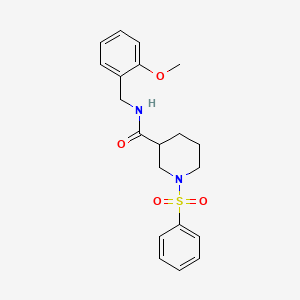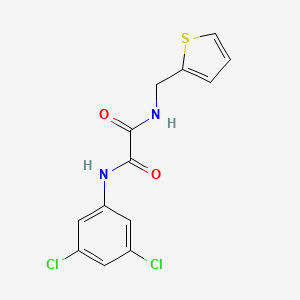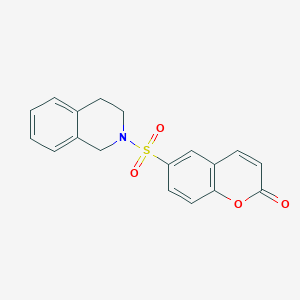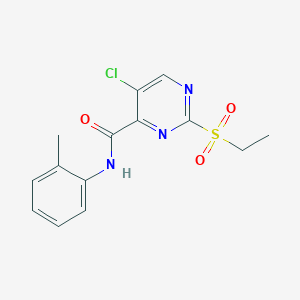
N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide
Vue d'ensemble
Description
N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide, also known as MPSP, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications in various diseases. This compound has been shown to possess anti-inflammatory, analgesic, and antitumor properties, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, pain, and tumor growth. This compound inhibits the activity of COX-2, which is responsible for the production of prostaglandins that promote inflammation and pain. In addition, this compound inhibits the activity of HDACs, which are involved in the regulation of gene expression and cell growth. By inhibiting these enzymes, this compound can reduce inflammation, pain, and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including reducing inflammation and pain, inducing apoptosis in cancer cells, and inhibiting tumor growth. This compound has also been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain. In addition, this compound has been shown to have a cardioprotective effect by reducing oxidative stress and inflammation in the heart.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide in lab experiments is its potent anti-inflammatory and analgesic properties, which make it a useful tool for studying the mechanisms of inflammation and pain. In addition, this compound's antitumor properties make it a useful tool for studying the mechanisms of cancer cell growth and apoptosis. However, one limitation of using this compound in lab experiments is its potential toxicity at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide, including exploring its potential therapeutic applications in various diseases, optimizing its synthesis for large-scale production, and developing new derivatives with improved potency and selectivity. In addition, further research is needed to fully understand the mechanisms of action of this compound and its potential side effects at high doses. Overall, the study of this compound has the potential to lead to the development of new and effective therapies for various diseases.
Applications De Recherche Scientifique
N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been extensively studied in various scientific fields, including pharmacology, biochemistry, and medicinal chemistry. In pharmacology, this compound has been shown to possess potent anti-inflammatory and analgesic properties by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins. In addition, this compound has been shown to possess antitumor properties by inhibiting the activity of histone deacetylases (HDACs) and inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-26-19-12-6-5-8-16(19)14-21-20(23)17-9-7-13-22(15-17)27(24,25)18-10-3-2-4-11-18/h2-6,8,10-12,17H,7,9,13-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKCFCKNMSVBMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)phenyl]acetamide](/img/structure/B4239072.png)
![N-{3-[(3-methylbenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4239092.png)



![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide](/img/structure/B4239109.png)
![2-(2-bromo-4-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4239110.png)

![N-cyclohexyl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4239125.png)

![3-(benzoylamino)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4239152.png)
![[3-(1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B4239159.png)
![N-(2,4-dimethoxyphenyl)-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4239160.png)
![N-ethyl-4-methoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4239163.png)
